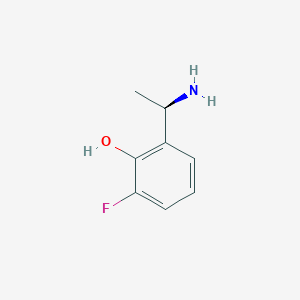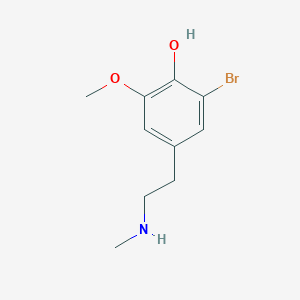
4-(propan-2-yl)-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(propan-2-yl)-1H-imidazol-2-amine: is a heterocyclic organic compound featuring an imidazole ring substituted with an isopropyl group at the 5-position and an amine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(propan-2-yl)-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted aldehyde with an amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imine or nitroso derivatives.
Reduction: Reduction of the imidazole ring can yield various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that promote substitution reactions.
Major Products:
Oxidation: Imine or nitroso derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(propan-2-yl)-1H-imidazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand for metal ions, which can be used in the development of new catalysts and enzyme inhibitors.
Medicine: In medicinal chemistry, derivatives of 5-(propan-2-yl)-1H-imidazol-2-amine are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable complexes with various metals.
Wirkmechanismus
The mechanism of action of 5-(propan-2-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the amine group can form hydrogen bonds with biological molecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
1H-imidazole-2-amine: Lacks the isopropyl group, resulting in different reactivity and biological activity.
5-methyl-1H-imidazol-2-amine: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic properties.
2-amino-1H-imidazole: The amine group is positioned differently, affecting its interaction with other molecules.
Uniqueness: The presence of the isopropyl group in 5-(propan-2-yl)-1H-imidazol-2-amine imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
5-propan-2-yl-1H-imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDVZWUZLKNPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)




![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)




